19-hydroxy-10-deacetylbaccatin III
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Overview
Description
19-Hydroxy-10-deacetylbaccatin III is a taxane diterpenoid compound derived from the yew tree (Taxus species). It is known for its potential antitumor activity and is a crucial intermediate in the biosynthesis of paclitaxel (Taxol), a widely used anticancer drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 19-hydroxy-10-deacetylbaccatin III typically involves the extraction of 10-deacetylbaccatin III from the needles of Taxus species, followed by chemical modifications. One common method includes the use of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) enzyme, which catalyzes the acetylation of 10-deacetylbaccatin III to form baccatin III .
Industrial Production Methods
Industrial production of this compound often relies on biotransformation processes using microbial strains engineered to express DBAT. This method is considered more sustainable and cost-effective compared to traditional extraction from yew trees .
Chemical Reactions Analysis
Types of Reactions
19-Hydroxy-10-deacetylbaccatin III undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups.
Reduction: Removal of oxygen atoms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl-CoA for acetylation, and various oxidizing agents for hydroxylation. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include baccatin III and other taxane derivatives, which are further used in the synthesis of paclitaxel .
Scientific Research Applications
19-Hydroxy-10-deacetylbaccatin III has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex taxane derivatives.
Biology: Studied for its cytotoxic effects on various cancer cell lines.
Medicine: Serves as a precursor in the production of paclitaxel, an important anticancer drug.
Industry: Utilized in the development of sustainable production methods for taxane-based compounds .
Mechanism of Action
The mechanism of action of 19-hydroxy-10-deacetylbaccatin III involves its conversion to paclitaxel, which disrupts the normal function of microtubules in cancer cells. Paclitaxel binds to tubulin, promoting abnormal polymerization and stabilization of microtubules, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
10-Deacetylbaccatin III: A precursor in the biosynthesis of paclitaxel.
Baccatin III: Another intermediate in the taxane biosynthetic pathway.
Paclitaxel: The final product with significant anticancer activity
Uniqueness
19-Hydroxy-10-deacetylbaccatin III is unique due to its specific hydroxylation pattern, which makes it a valuable intermediate in the synthesis of paclitaxel. Its ability to be efficiently converted to paclitaxel through biotransformation processes highlights its importance in sustainable drug production .
Properties
Molecular Formula |
C29H36O11 |
---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C29H36O11/c1-14-17(32)11-29(37)24(39-25(36)16-8-6-5-7-9-16)22-27(12-30,23(35)21(34)20(14)26(29,3)4)18(33)10-19-28(22,13-38-19)40-15(2)31/h5-9,17-19,21-22,24,30,32-34,37H,10-13H2,1-4H3/t17-,18-,19+,21+,22-,24-,27+,28-,29+/m0/s1 |
InChI Key |
LCBRTOBUIDCSID-ZHPRIASZSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O |
Origin of Product |
United States |
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